molecular formula C10H9ClO2S B13038850 6-Chlorothiochromane-2-carboxylic acid

6-Chlorothiochromane-2-carboxylic acid

Cat. No.: B13038850
M. Wt: 228.70 g/mol
InChI Key: SRHWKCJBYKIITO-UHFFFAOYSA-N
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Description

6-Chlorothiochromane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a thiochromane ring system substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothiochromane-2-carboxylic acid can be achieved through several methods:

    Oxidation of Thiochromane Derivatives: One common method involves the oxidation of 6-chlorothiochromane using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions to introduce the carboxylic acid group.

    Grignard Reagent Method: Another approach involves the reaction of a Grignard reagent derived from 6-chlorothiochromane with carbon dioxide (CO₂) followed by acidification to yield the carboxylic acid.

    Hydrolysis of Nitriles: The hydrolysis of nitriles derived from 6-chlorothiochromane can also produce the carboxylic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Chlorothiochromane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃, H₂O₂, m-CPBA

    Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction of the carboxylic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-Chlorothiochromane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chlorothiochromane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorochromane-2-carboxylic acid
  • 6-Bromochromane-2-carboxylic acid
  • 6-Chlorochroman-2-carboxylic acid

Uniqueness

6-Chlorothiochromane-2-carboxylic acid is unique due to the presence of both a chlorine atom and a thiochromane ring system, which can impart distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiochromane ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9ClO2S

Molecular Weight

228.70 g/mol

IUPAC Name

6-chloro-3,4-dihydro-2H-thiochromene-2-carboxylic acid

InChI

InChI=1S/C10H9ClO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)

InChI Key

SRHWKCJBYKIITO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)SC1C(=O)O

Origin of Product

United States

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